6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine chemical structure
6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine chemical structure
An In-depth Technical Guide to 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine
This guide provides a comprehensive technical overview of 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, synthesis, physicochemical properties, spectroscopic characterization, reactivity, and its emerging applications as a versatile scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this important molecule.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold in drug discovery.[1][2] As a fused bicyclic aromatic system containing three nitrogen atoms, it acts as a structural analogue of purines, allowing it to interact with a wide range of biological targets. Derivatives of this core structure have demonstrated a multitude of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and phosphodiesterase inhibitory properties.[2][3][4] The compound 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine serves as a key intermediate, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities.
Chemical Identity and Structure
The fundamental identity of a chemical compound lies in its structure and associated identifiers.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine |
| CAS Number | 1260779-93-3 |
| Molecular Formula | C₈H₈BrN₃O |
| Molecular Weight | 242.07 g/mol |
| Exact Mass | 240.985075 g/mol [5] |
Chemical Structure Diagram
The structure consists of a fused imidazole and pyrazine ring. A bromine atom is substituted at position 6, and an ethoxy group is at position 8.
Caption: 2D Chemical Structure of the title compound.
Synthesis and Purification
The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[1][6] This classical approach provides a reliable and versatile route to the core scaffold.
Proposed Synthetic Workflow
The synthesis of 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine can be logically achieved in a two-step process starting from commercially available 2-aminopyrazine.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established methodologies for similar heterocyclic systems.[6][7] All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
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To a solution of 2-aminopyrazine (1.0 eq) in dimethyl sulfoxide (DMSO), add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise at a temperature below 15 °C.
-
Stir the reaction mixture at room temperature for 6 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-amino-3,5-dibromopyrazine.
Causality: The use of NBS in DMSO is an effective method for the di-bromination of electron-rich amino-heterocycles like 2-aminopyrazine.[2] Controlling the temperature during NBS addition is crucial to prevent runaway exothermic reactions.
Step 2: Synthesis of 2-Amino-5-bromo-3-ethoxypyrazine
-
In a sealed vessel, dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in absolute ethanol.
-
Add sodium ethoxide (1.5 eq) and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography to obtain the desired ethoxy-substituted aminopyrazine.
Causality: This step is a nucleophilic aromatic substitution (SNAr) reaction. The bromine at the 3-position is more activated towards displacement by the ethoxide nucleophile due to the electronic effects of the adjacent amino group. CuI is often used to catalyze such reactions.
Step 3: Synthesis of 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine
-
Dissolve 2-amino-5-bromo-3-ethoxypyrazine (1.0 eq) and sodium bicarbonate (1.5 eq) in 2-propanol (IPA).[6]
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the mixture.
-
Heat the reaction at reflux (approx. 80 °C) overnight.[6]
-
Cool the reaction to room temperature and concentrate to dryness.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine.
Causality: This is the key cyclocondensation step. The amino group of the pyrazine attacks the aldehyde of chloroacetaldehyde, followed by an intramolecular nucleophilic attack of the ring nitrogen onto the carbon bearing the chlorine, leading to the formation of the fused imidazole ring. Sodium bicarbonate acts as a base to neutralize the HCl generated during the reaction.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile in drug development.
Table 2: Physicochemical Properties of 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine
| Property | Value | Source |
| Physical Form | Expected to be a solid at room temperature | Inferred from similar compounds[8] |
| Melting Point | Not reported, but related 6,8-dibromo analog melts at 168-170 °C[8] | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃) | General property of similar heterocycles |
| Storage | Store in a cool, dry place, sealed in dry, 2-8°C[9] | [9] |
Structural Elucidation and Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum provides direct evidence for the carbon skeleton. A known spectrum for this compound exists in the SpectraBase database.[5] Key expected resonances would include signals for the ethoxy group (a CH₂ around 60-70 ppm and a CH₃ around 15 ppm), and distinct signals for the aromatic carbons of the fused ring system.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃). The aromatic region would display signals corresponding to the protons on the imidazo[1,2-a]pyrazine core. Based on the unsubstituted pyrazine which has a chemical shift of ~8.6 ppm, the protons on this fused system are expected to be in the downfield region.[10]
Table 3: Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C2 | 7.5 - 7.8 | 110 - 115 | |
| C3 | 7.6 - 7.9 | 115 - 120 | |
| C5 | 7.8 - 8.2 | 125 - 130 | |
| C6 | - | 110 - 115 | Carbon bearing Bromine |
| C8 | - | 150 - 155 | Carbon bearing Ethoxy group |
| C8a | - | 135 - 140 | Bridgehead Carbon |
| O-CH₂-CH₃ | 4.2 - 4.6 (quartet) | 65 - 70 | |
| O-CH₂-CH₃ | 1.4 - 1.6 (triplet) | 14 - 16 |
Note: Predicted values are based on general knowledge of similar heterocyclic systems and data from related compounds.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 241 and 243). High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and thus the molecular formula.[2]
Reactivity and Synthetic Utility
The chemical reactivity of 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine is dictated by the electronic nature of the heterocyclic core and the influence of its substituents.
-
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyrazine ring is generally susceptible to electrophilic attack. The most electron-rich position is C3, making it a likely site for reactions like nitration, halogenation, or Friedel-Crafts acylation.[3][11]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position is a versatile handle for introducing molecular diversity. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the straightforward synthesis of a wide array of derivatives for SAR studies.
-
Nucleophilic Aromatic Substitution: The ethoxy group at C8 could potentially be displaced by strong nucleophiles under forcing conditions, although this is generally less facile than reactions at the halogenated position.
Caption: Key reaction pathways for chemical modification.
Applications in Drug Discovery
The true value of 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine lies in its application as a building block for medicinally relevant molecules. The imidazo[1,2-a]pyrazine core is a key feature in compounds targeting various diseases.
-
Kinase Inhibitors: The scaffold is prevalent in the design of kinase inhibitors for oncology. For instance, novel imidazo[1,2-a]pyrazin-8-amines have been discovered as potent inhibitors of Breast Tumor Kinase (Brk/PTK6), a non-receptor tyrosine kinase implicated in breast cancer.[12] The ability to modify the 6- and 8-positions is crucial for tuning kinase selectivity and pharmacokinetic properties.
-
Antimicrobial Agents: Derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated for their antioxidant and antimicrobial activities.[2] The substitution pattern on the ring system significantly influences the biological activity.
-
Central Nervous System (CNS) Agents: The scaffold has been explored for developing agents with antidepressant and anxiolytic properties.[2]
-
Anti-inflammatory and Antiulcer Agents: Several series of imidazo[1,2-a]pyrazines have been investigated for their potential as anti-inflammatory and anti-secretory agents, with some compounds showing potent inhibition of the H+/K+-ATPase proton pump.[2][3]
The synthetic accessibility and the potential for diversification make 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine an attractive starting point for lead optimization campaigns in these and other therapeutic areas.
Conclusion
6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is a well-defined chemical entity with significant potential as a key intermediate in the synthesis of novel, biologically active compounds. Its structure offers multiple handles for chemical modification, particularly through modern cross-coupling reactions at the C6-bromo position. The imidazo[1,2-a]pyrazine core is a validated "privileged structure" in medicinal chemistry, with derivatives showing promise across a range of therapeutic targets. This guide has provided a detailed overview of its synthesis, properties, and reactivity, offering a solid foundation for researchers aiming to leverage this versatile scaffold in their drug discovery programs.
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